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Compound of Interest

Compound Name: 4-Fluoro-3-iodo-1H-indazole

Cat. No.: B1322430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for 4-fluoro-3-iodo-1H-indazole (CAS No. 518990-32-4). Due to the

absence of publicly available experimental spectra for this specific molecule, the following data

has been predicted based on established NMR principles and analysis of structurally related

indazole compounds. This document is intended to serve as a reference for researchers in the

fields of medicinal chemistry, organic synthesis, and drug development, offering insights into

the structural characterization of this compound.

Predicted NMR Spectroscopic Data
The chemical structure and numbering scheme for 4-fluoro-3-iodo-1H-indazole are provided

below to facilitate the interpretation of the predicted NMR data. The substituents—a fluorine

atom at the C4 position and an iodine atom at the C3 position—exert significant electronic

effects that influence the chemical shifts and coupling patterns of the core indazole structure.

Molecular structure of 4-fluoro-3-iodo-1H-indazole with atom numbering.Figure 1. Molecular
structure of 4-fluoro-3-iodo-1H-indazole with standard numbering.

The predicted quantitative NMR data are summarized in the tables below. These values are

estimated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data
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(Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-1 (NH) ~13.5 - 14.0 br s -

H-5 ~7.2 - 7.4 dd
J(H5-H6) ≈ 8.5, J(H5-

H7) ≈ 1.0

H-6 ~7.4 - 7.6 t
J(H6-H5) ≈ 8.5, J(H6-

H7) ≈ 8.5

H-7 ~7.7 - 7.9 d J(H7-H6) ≈ 8.5

br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet

Table 2: Predicted ¹³C NMR Data
(Solvent: DMSO-d₆, Proton Decoupled)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-3 ~85 - 90

C-4 ~155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)

C-5 ~115 - 120 (d, ³J(C-F) ≈ 4-6 Hz)

C-6 ~128 - 132

C-7 ~120 - 125

C-7a ~140 - 145

C-3a ~125 - 130 (d, ²J(C-F) ≈ 15-20 Hz)

d = doublet

Table 3: Predicted ¹⁹F NMR Data
(Solvent: DMSO-d₆, Proton Decoupled)
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Fluorine Atom Predicted Chemical Shift (δ, ppm)

F-4 ~(-110) - (-125)

Experimental Protocols for NMR Data Acquisition
The following section outlines a standard methodology for acquiring high-quality NMR spectra

for small molecules such as 4-fluoro-3-iodo-1H-indazole.

Sample Preparation
A standard procedure for preparing an NMR sample involves several key steps to ensure

accuracy and high resolution.[1]

Compound Weighing: Accurately weigh approximately 5-20 mg of the solid 4-fluoro-3-iodo-
1H-indazole sample.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can

help in observing the exchangeable N-H proton. Other common solvents include chloroform-

d (CDCl₃) and methanol-d₄ (CD₃OD).[1]

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent inside a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal reference standard, such as

tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[1]

Mixing: Ensure the sample is fully dissolved and the solution is homogeneous by gentle

vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a modern

NMR spectrometer (e.g., 400 or 500 MHz).

Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies

for ¹H, ¹³C, and ¹⁹F nuclei. The magnetic field homogeneity is then optimized through a
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process called shimming to achieve sharp, symmetrical peaks.

¹H NMR Acquisition:

Pulse Angle: A 30-45 degree pulse angle is typically used.

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the

protons, which is crucial for accurate integration.

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually

adequate.

¹³C NMR Acquisition:

Mode: A proton-decoupled experiment is standard to ensure each unique carbon appears

as a singlet.

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number

of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon

signals.

¹⁹F NMR Acquisition:

Sensitivity: ¹⁹F is a highly sensitive nucleus (similar to ¹H), so fewer scans are typically

needed compared to ¹³C NMR.[2]

Mode: Both proton-coupled and decoupled spectra can be informative. Decoupling

simplifies the spectrum to a singlet (in this case) and can increase sensitivity.

Chemical Shift Range: ¹⁹F NMR has a very wide chemical shift range, which minimizes the

likelihood of signal overlap.[2]

Logical Workflow and Data Analysis
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The process of NMR analysis follows a logical progression from sample preparation to final

structure elucidation. This workflow is crucial for obtaining reliable and interpretable data.

NMR Analysis Workflow for Structural Elucidation

Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Interpretation

Weigh Compound
(5-20 mg)

Select & Add
Deuterated Solvent

Add Internal
Standard (TMS)

Dissolve & Homogenize

Tune Probe & Shim
Magnetic Field

Acquire 1D Spectra
(¹H, ¹³C, ¹⁹F)

Acquire 2D Spectra
(COSY, HSQC, etc.)

[Optional]

Fourier Transform
& Phase Correction

Baseline Correction
& Calibration

Peak Picking, Integration
& Coupling Constant Measurement

Assign Signals to
Specific Nuclei

Confirm Connectivity
& Final Structure
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Click to download full resolution via product page

Caption: General experimental workflow for NMR spectroscopy.

This diagram illustrates the sequential process, starting from meticulous sample preparation,

followed by the acquisition of one-dimensional and optional two-dimensional NMR data. The

raw data is then processed through Fourier transformation, phasing, and calibration. The final

stage involves the detailed analysis of the processed spectra—including chemical shifts,

integrals, and coupling constants—to assign signals and confirm the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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